Cas no 1207973-02-1 (Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate)

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methoxy substituent at the 7-position and an ethyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework is valuable for constructing heterocyclic compounds with potential biological activity. The methoxy group enhances electron density, influencing reactivity in electrophilic substitution reactions, while the ethyl ester provides a handle for further functionalization. The product is characterized by high purity and stability, making it suitable for research and industrial applications requiring precise molecular modifications. Proper handling and storage under inert conditions are recommended to maintain integrity.
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate structure
1207973-02-1 structure
Product name:Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
CAS No:1207973-02-1
MF:C12H12O3S
MW:236.287
CID:4670952
PubChem ID:67185157

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
    • MFCD29922085
    • SCHEMBL1849673
    • 1207973-02-1
    • AKOS023118939
    • ethyl 7-methoxy-1-benzothiophene-2-carboxylate
    • NZMILQHWKYPERQ-UHFFFAOYSA-N
    • Ethyl7-methoxybenzo[b]thiophene-2-carboxylate
    • DS-12711
    • Inchi: InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3
    • InChI Key: HLWCDBMPOBLJIX-UHFFFAOYSA-NCopyCopied
    • SMILES: CCOC(=O)C1=CC2=C(S1)C(=CC=C2)OC

Computed Properties

  • Exact Mass: 236.05071541g/mol
  • Monoisotopic Mass: 236.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Color/Form: NA
  • Flash Point: 319.1±32.3 °C

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate Security Information

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM248191-10g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
10g
$1122 2021-06-17
Chemenu
CM248191-1g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
1g
$355 2021-06-17
Chemenu
CM248191-5g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
5g
$842 2021-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E18450-250mg
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 98%
250mg
¥2212.0 2023-09-08
Alichem
A169005388-5g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
5g
$1290.42 2023-09-04
Chemenu
CM248191-1g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
1g
$*** 2023-04-03
Alichem
A169005388-10g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
10g
$1768.80 2023-09-04
Alichem
A169005388-25g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
25g
$2814.00 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E18450-1g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 98%
1g
¥4412.0 2023-09-08
Chemenu
CM248191-25g
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate
1207973-02-1 95%
25g
$1870 2021-06-17

Additional information on Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate (CAS No: 1207973-02-1) - A Versatile Scaffold in Modern Pharmaceutical Research

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1207973-02-1, represents a structurally intriguing compound that has garnered significant attention in the realm of pharmaceutical chemistry. This heterocyclic derivative, featuring a benzo[b]thiophene core appended with an ester functional group, serves as a valuable scaffold for the development of novel therapeutic agents. The benzo[b]thiophene moiety, characterized by its aromatic stability and rich electronic properties, is a privileged structure frequently encountered in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular disorders.

The< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate molecule exhibits a unique combination of chemical features that make it amenable to diverse synthetic modifications. The presence of both the methoxy group at the 7-position and the ester functionality at the 2-position provides multiple sites for functionalization, enabling chemists to tailor its pharmacological profile. This flexibility has been exploited in several recent studies aimed at identifying compounds with enhanced biological activity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous disease pathways. The< strong>benzo[b]thiophene scaffold, as seen in< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate, is known to interact favorably with hydrophobic pockets within protein targets, making it an ideal candidate for designing PPI modulators. A notable study published in the journal Organic Letters demonstrated the utility of this scaffold in generating potent inhibitors of the Janus Kinase (JAK) family of enzymes, which are implicated in inflammatory and autoimmune diseases. The researchers leveraged structural analogs derived from< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate to optimize binding affinity and selectivity, achieving promising results in both in vitro and ex vivo assays.

Beyond its applications in PPI inhibition, the< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate scaffold has also been explored for its potential in oncology research. Recent advances in structure-based drug design have highlighted the benzo[b]thiophene motif as a key component in molecules targeting kinases and other enzymes overexpressed in cancer cells. For instance, derivatives of this compound have been investigated for their ability to inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are critical regulators of cell proliferation and angiogenesis, making them attractive therapeutic targets. Preliminary data from preclinical studies suggest that certain analogs exhibit significant antitumor activity while maintaining good selectivity over closely related kinases.

The< strong>Ester functionality present in< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate further enhances its synthetic utility by allowing for facile conversion into other bioactive moieties such as amides or carboxylic acids. This adaptability has been utilized to generate libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. In collaboration with academic and industrial partners, researchers have employed computational methods to predict which derivatives of this scaffold are most likely to exhibit desired pharmacokinetic properties. These efforts have led to the discovery of several lead compounds with potential therapeutic applications.

The< strong>Methoxy group, located at the 7-position of the benzo[b]thiophene ring, plays a crucial role in modulating the electronic properties and solubility profile of< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate. This substituent is known to enhance binding affinity by participating in hydrogen bonding interactions with polar residues on protein targets. Additionally, it can influence metabolic stability by affecting electron delocalization within the molecule. Recent studies employing quantum mechanical calculations have provided insights into how variations around this methoxy group can fine-tune biological activity without compromising overall potency.

The synthesis of< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate itself presents an interesting challenge due to its complex heterocyclic core. Traditional synthetic routes often involve multi-step sequences involving cyclization reactions followed by functional group transformations. However, advances in catalytic methods have enabled more streamlined approaches that reduce both reaction times and waste generation. For example, palladium-catalyzed cross-coupling reactions now provide efficient means for constructing the benzo[b]thiophene framework from simpler precursors while maintaining high regioselectivity—a critical factor when dealing with polycyclic systems like this one.

In conclusion,< strong>Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate (CAS No: 1207973-02-1) stands out as a versatile building block with broad applications across pharmaceutical research. Its unique structural features make it well-suited for designing molecules targeting diverse disease pathways including cancer and inflammatory disorders. As our understanding of structure-function relationships continues to evolve through interdisciplinary collaborations between chemists, biologists, and computer scientists��this compound will undoubtedly remain at forefronts innovation efforts aimed discovering next generation therapeutics.

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